![molecular formula C13H21NO4 B2846189 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 1488990-06-2](/img/structure/B2846189.png)

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

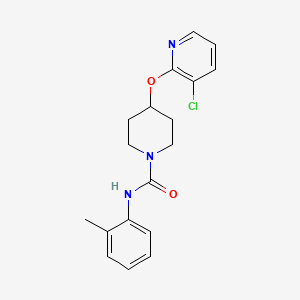

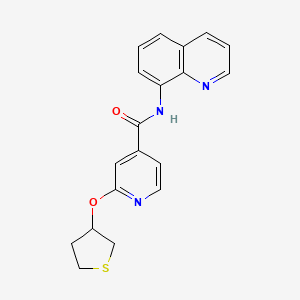

The compound “2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclic structure, with a carboxylic acid group (-COOH) and a tert-butoxycarbonyl group (BOC group) attached . The BOC group is a protecting group used in organic synthesis, particularly for amines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic core, a carboxylic acid group, and a tert-butoxycarbonyl group . The exact structural details, including bond lengths and angles, would require more specific information or computational analysis.Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the carboxylic acid group or the BOC-protected amine. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The carboxylic acid group can react with bases, alcohols (forming esters), and other nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its functional groups. For example, the presence of the carboxylic acid group suggests that it can participate in hydrogen bonding and is likely to be polar. The compound is likely to be solid at room temperature .科学的研究の応用

Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems

This compound is used in the synthesis of highly functionalised enantiopure bicyclo[3.2.1]octane systems. The sequence used for this transformation involves key features like an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

Construction of Tricyclo[3.2.1.0 2.7]octane Derivatives

The compound is used in the construction of tricyclo[3.2.1.0 2.7]octane derivatives. These tricyclic cores have been constructed using two methods, an intramolecular cyclopropanation of a double bond, or a bicycloannulation of cyclic dienolates with various Michael acceptors .

Preparation of Bicyclo[3.2.1]octane Systems

The compound is used in the preparation of bicyclo[3.2.1]octane systems. Some of the more efficient methodologies developed for the preparation of the bicyclo[3.2.1]octane system are based on the selective fragmentation of different types of functionalised tricyclo[3.2.1.0 2.7]octane derivatives .

Structural Elucidation of Trichotetronines

The compound is used in the structural elucidation of trichotetronines, which are polyketides possessing a bicyclo[2.2.2]octane skeleton with a tetronic acid moiety isolated from Trichoderma sp .

Synthesis of Novel Fungal Metabolites

The compound is used in the synthesis of novel fungal metabolites. The structure of new isolates, named trichotetronine and dihydro-trichotetronine, indicated the presence of a bicyclo[2.2.2]octane system in conjunction with a tetronic acid moiety and two conjugated ketonic side chains in each of the two molecules .

Induction of Highly Stable Reverse-Turn

The compound, specifically 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), is used to induce a highly stable reverse-turn when incorporated in the central position of tripeptides .

作用機序

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound’s structure suggests it may be involved in the formation of complex structures through various chemical transformations, such as radical cyclization and rearrangements .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRWAYWNXBSUFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2846112.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2846114.png)

![1-(4-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2846116.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2846117.png)

![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)

![4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2846127.png)

![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)